N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as compound X, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Synthesis and Derivative Development
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, it is used in the development of tetrahydropyrimidine-2-thione derivatives, which are further transformed into thiazolo, thiazino, and benzothiazepine derivatives (Fadda, Bondock, Khalil, & Tawfik, 2013).
Biological Evaluation and Anticancer Potential
- Some derivatives of this compound have been studied for their potential anticancer and anti-5-lipoxygenase activities. For instance, novel pyrazolopyrimidines derivatives showed promising results in cytotoxicity tests against HCT-116 and MCF-7 cancer cell lines (Rahmouni et al., 2016).
DNA Binding and Gene Expression Regulation
- The compound's derivatives also play a significant role in DNA recognition and gene expression regulation. They have been used to study the binding of polyamides in the minor groove of DNA, which can potentially control gene expression (Swalley, Baird, & Dervan, 1996).
Antimicrobial Activities
- Some derivatives exhibit antimicrobial properties. For instance, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides synthesized from this compound have shown promising antimicrobial activity (Gein et al., 2015).
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6OS/c1-8-16-17-12(20-8)15-11(19)9-6-10(14-7-13-9)18-4-2-3-5-18/h6-7H,2-5H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAUJYMTWXMJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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